N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a benzothiazole ring and a triazole ring, which are connected through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazines with carboxylic acids or their derivatives.
Thioether Formation: The benzothiazole and triazole rings are connected through a sulfur atom by reacting the benzothiazole derivative with a triazole derivative in the presence of a suitable thiolating agent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-benzothiazolyl)-2-(1,2,4-triazol-3-ylthio)-
- Acetamide, N-(2-benzothiazolyl)-2-(4-methyl-1,2,3-triazol-3-ylthio)-
- Acetamide, N-(2-benzothiazolyl)-2-(4-methyl-1,2,4-triazol-5-ylthio)-
Uniqueness
The uniqueness of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in the specific positioning of the methyl group on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11N5OS2 |
---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H11N5OS2/c1-17-7-13-16-12(17)19-6-10(18)15-11-14-8-4-2-3-5-9(8)20-11/h2-5,7H,6H2,1H3,(H,14,15,18) |
InChI Key |
AWHXIMGUVQGEIZ-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.